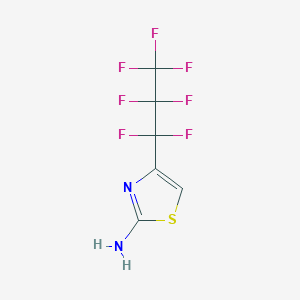

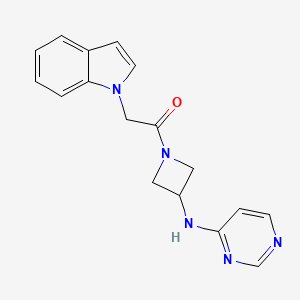

![molecular formula C11H9ClN2O3 B2591608 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid CAS No. 1006474-24-3](/img/structure/B2591608.png)

4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is an organic compound . It is used in various fields and is available for purchase for pharmaceutical testing .

Synthesis Analysis

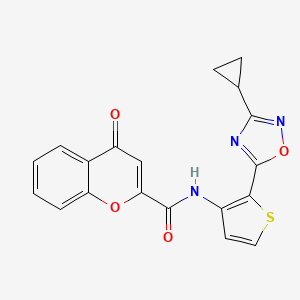

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of hydrazone derivatives of 4-[4-formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid has been described . Another study reported the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .Molecular Structure Analysis

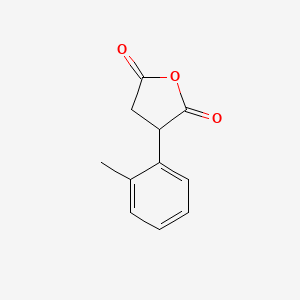

The molecular formula of “4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid” is C11H9ClN2O3 . Its average mass is 252.654 Da and its monoisotopic mass is 252.030167 Da .Aplicaciones Científicas De Investigación

Antimicrobial Activity

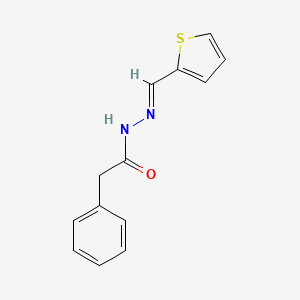

Several studies have investigated the antimicrobial potential of this compound. Notably, hydrazone derivatives of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid exhibit activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) . These findings highlight its relevance in combating bacterial infections.

Antiparasitic Properties

In vitro studies demonstrate that certain derivatives of this compound exhibit potent antipromastigote activity. For example, compound 13 shows favorable binding patterns in the active site of Leishmania major pteridine reductase 1 (LmPTR1), making it a potential antileishmanial agent .

Mecanismo De Acción

Target of Action

It is suggested that the compound may disrupt the bacterial cell membrane .

Mode of Action

The mode of action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid involves interactions with its targets that lead to changes in their function . The compound is thought to disrupt the bacterial cell membrane, which can inhibit the bacteria’s ability to function and reproduce .

Biochemical Pathways

Given its proposed mode of action, it can be inferred that the compound may interfere with processes related to the integrity and function of the bacterial cell membrane .

Result of Action

The result of the action of 4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid is the inhibition of bacterial growth. This is achieved through the disruption of the bacterial cell membrane, which can lead to the death of the bacteria .

Propiedades

IUPAC Name |

4-[(4-chloropyrazol-1-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c12-9-5-13-14(6-9)7-17-10-3-1-8(2-4-10)11(15)16/h1-6H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHDACXIEOMITO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCN2C=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591527.png)

![7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591539.png)

![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2591543.png)